molecular formula C12H21NO4 B12791533 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate CAS No. 14669-14-8

1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate

Katalognummer: B12791533
CAS-Nummer: 14669-14-8
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: USKYKZYGFODHOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pentyloxy group, a propynyloxy group, and a carbamate group attached to a propanol backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Propargylation: The propynyloxy group is introduced via a propargylation reaction, where a propargyl halide reacts with the intermediate compound.

    Carbamation: The final step involves the formation of the carbamate group through the reaction of the intermediate with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the pentyloxy or propynyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Wissenschaftliche Forschungsanwendungen

1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pentyloxy and propynyloxy groups may contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Butyloxy)-3-(2-propynyloxy)-2-propanol carbamate
  • 1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate
  • 1-(Pentyloxy)-3-(2-butynyloxy)-2-propanol carbamate

Uniqueness

1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

14669-14-8

Molekularformel

C12H21NO4

Molekulargewicht

243.30 g/mol

IUPAC-Name

(1-pentoxy-3-prop-2-ynoxypropan-2-yl) carbamate

InChI

InChI=1S/C12H21NO4/c1-3-5-6-8-16-10-11(17-12(13)14)9-15-7-4-2/h2,11H,3,5-10H2,1H3,(H2,13,14)

InChI-Schlüssel

USKYKZYGFODHOT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOCC(COCC#C)OC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.